3-(2-Chloroethoxy)propanoic acid

Description

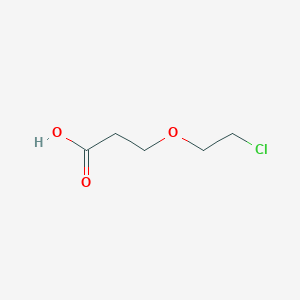

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDOQTVCVIQGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321966 | |

| Record name | 3-(2-chloro-ethoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56638-07-4 | |

| Record name | NSC400117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-chloro-ethoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Chloroethoxy Propanoic Acid and Its Precursors

Strategies for Carbon-Carbon Bond Formation Leading to the Propanoic Acid Backbone

The construction of the three-carbon propanoic acid backbone is a fundamental aspect of synthesizing 3-(2-Chloroethoxy)propanoic acid. Several robust methods for carbon-carbon bond formation can be employed, with the Michael addition being a particularly prominent and versatile strategy.

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing the target molecule, this typically involves the addition of an alcohol to an acrylate (B77674) ester. Specifically, 2-chloroethanol (B45725) can act as the nucleophile, adding to an acrylic acid ester (e.g., ethyl acrylate) to form the desired carbon-oxygen and carbon-carbon bonds of the 3-(2-chloroethoxy)propanoate backbone in a single step. This reaction is often catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

The choice of catalyst and reaction conditions is crucial for optimizing the yield and minimizing side reactions. While strong bases like sodium hydride (NaH) are effective, milder catalysts are often preferred to avoid polymerization of the acrylate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that has been shown to be an effective catalyst for the Michael addition of alcohols to acrylates, providing good yields under ambient conditions.

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Ethyl acrylate | 2-Chloroethanol | DBU (2 wt%) | - | Ambient | High (insoluble material >95%) |

| Methyl acrylate | Benzylamine | DBU (0.2 eq) | Solvent-free | 75 | 32 |

Beyond the Michael addition, other classical methods for constructing propanoic acid derivatives can be adapted. These include malonic ester synthesis, where diethyl malonate is alkylated and subsequently hydrolyzed and decarboxylated. However, for the specific structure of this compound, the Michael addition offers a more convergent and atom-economical approach.

Functionalization of the Chloroethoxy Moiety in Precursor Synthesis

One of the primary methods for introducing the 2-chloroethoxy group is through the use of 2-chloroethanol as a building block, as seen in the Michael addition described previously. Alternatively, a pre-formed 3-hydroxypropanoic acid derivative can be etherified with a 2-chloroethylating agent.

The chlorine atom on the ethoxy chain can be displaced by a range of nucleophiles, enabling the synthesis of a library of derivatives from a common intermediate. For example, reaction with sodium azide (B81097) would yield an azido-functionalized propanoic acid, which can be further reduced to an amino group. This highlights the utility of the chloroethoxy moiety as a versatile precursor for more complex molecules.

| Substrate | Reagent | Product |

| 2-[2-(2-Chloroethoxy)ethoxy]ethanol | Sodium Iodide | 2-[2-(2-Iodoethoxy)ethoxy]ethanol |

| Alkyl chloride-containing alcohol | Acetate (B1210297) | Ester-containing ether |

Optimization of Etherification Reactions for Chloroethoxy Integration

The formation of the ether linkage is a pivotal step in the synthesis of this compound. The Williamson ether synthesis is the most classical and widely employed method for this transformation. This reaction involves the SN2 displacement of a halide by an alkoxide. In the context of the target molecule, two main retrosynthetic disconnections are possible:

Reaction of a 3-halopropanoate with the alkoxide of 2-chloroethanol.

Reaction of a 3-hydroxypropanoate alkoxide with a 1,2-dihaloethane.

For a successful Williamson ether synthesis, it is crucial to select reactants that favor the SN2 pathway and minimize the competing E2 elimination reaction. Therefore, the use of a primary halide is preferred.

Optimization of the Williamson ether synthesis often involves careful selection of the base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for generating the alkoxide. Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to solvate the alkoxide and facilitate the SN2 reaction. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between a water-soluble alkoxide and an organic-soluble alkyl halide, which can be particularly useful in industrial settings.

| Alcohol | Alkyl Halide | Base | Solvent | Catalyst | Yield (%) |

| 4-Methylphenol | Chloroacetic acid | NaOH | Water | - | Not specified |

| 2-Hydroxyacetanilide | 2-Chloroethanol | K₂CO₃ | DMF | - | Good |

Stereoselective Synthesis Approaches to this compound Isomers

While this compound itself is achiral, the introduction of substituents on the propanoic acid backbone would create stereocenters, necessitating stereoselective synthetic methods to control the absolute and relative stereochemistry. Asymmetric synthesis of β-alkoxy esters and acids is a well-developed field.

One common approach involves the use of chiral auxiliaries. An achiral starting material is covalently attached to a chiral molecule (the auxiliary), which directs a subsequent reaction to proceed with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Catalytic asymmetric methods offer a more atom-economical and elegant approach. Chiral catalysts, often based on transition metals complexed with chiral ligands or purely organic molecules (organocatalysts), can catalyze the conjugate addition of alcohols to α,β-unsaturated esters with high enantioselectivity. For instance, chiral phosphoric acids have been shown to be effective catalysts for the enantioselective addition of nucleophiles to various acceptors.

| Reaction Type | Catalyst/Auxiliary | Key Feature |

| Asymmetric Conjugate Addition | Chiral Phosphoric Acid | Dual activation of both reactants through hydrogen bonding. |

| Diastereoselective Conjugate Addition | Chiral Auxiliary | Covalent attachment of a chiral molecule to direct the stereochemical outcome. |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. For the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Michael addition of 2-chloroethanol to an acrylate is an example of a highly atom-economical reaction, as all atoms of the reactants are incorporated into the product.

Use of Renewable Feedstocks: While traditional syntheses often rely on petroleum-derived starting materials, there is a growing interest in utilizing biomass as a renewable feedstock. 3-Hydroxypropanoic acid, a potential precursor to the target molecule, can be produced through the fermentation of renewable resources. This bio-based precursor could then be chemically converted to this compound.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. The development of efficient and recyclable catalysts for the key bond-forming reactions is a key area of green chemistry research.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Solvent-free reactions, where possible, are ideal. If a solvent is necessary, water or other benign solvents are preferred.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 2 Chloroethoxy Propanoic Acid

Carboxylic Acid Group Transformations: Esterification, Amidation, and Reduction Pathways

The carboxylic acid functionality in 3-(2-chloroethoxy)propanoic acid is a key site for various chemical modifications, including esterification, amidation, and reduction.

Esterification:

The esterification of carboxylic acids is a fundamental transformation in organic chemistry. In the case of this compound, reaction with an alcohol, such as methanol, in the presence of a mineral acid catalyst (e.g., sulfuric acid) is expected to yield the corresponding methyl ester, methyl 3-(2-chloroethoxy)propanoate. mytutor.co.ukdoubtnut.com The reaction proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. doubtnut.com The rate of esterification can be influenced by factors such as temperature and the molar ratio of the reactants. ceon.rs For instance, increasing the temperature and using an excess of the alcohol can drive the equilibrium towards the formation of the ester. ceon.rs Studies on the esterification of propanoic acid with various alcohols have shown that the reaction rate is influenced by the structure of both the acid and the alcohol. asianpubs.org

Amidation:

The carboxylic acid group can also be converted to an amide. The reaction of this compound with ammonia (B1221849) or a primary or secondary amine would lead to the formation of the corresponding amide. doubtnut.com This transformation typically requires heating to drive off the water molecule formed during the condensation reaction. doubtnut.com The reaction of propionic acid with ammonia, for example, yields propanamide. doubtnut.com

Reduction Pathways:

The reduction of the carboxylic acid group in this compound to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comvaia.comlibretexts.orglibretexts.org This reaction proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon. libretexts.org It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an acidic workup to yield the alcohol, 3-(2-chloroethoxy)propan-1-ol. libretexts.org

| Transformation | Reagents | Product |

| Esterification | Methanol, H₂SO₄ | Methyl 3-(2-chloroethoxy)propanoate |

| Amidation | Ammonia, Heat | 3-(2-chloroethoxy)propanamide |

| Reduction | 1. LiAlH₄, Ether; 2. H₃O⁺ | 3-(2-chloroethoxy)propan-1-ol |

Nucleophilic Substitution Reactions Involving the Chloroethoxy Group

The chlorine atom in the 2-chloroethoxy group is susceptible to nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a variety of nucleophiles.

A common example is the reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group, which can then be reduced to an amine. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This two-step process provides a valuable route for the synthesis of amino compounds. The reaction with azide is a classic Sₙ2 reaction, where the azide ion displaces the chloride ion. masterorganicchemistry.com The efficiency of such reactions can sometimes be enhanced using microwave irradiation or phase-transfer catalysts. organic-chemistry.orgresearchgate.net

Other nucleophiles, such as cyanide, thiols, and alkoxides, can also be employed to displace the chloride, leading to a wide range of derivatives. The choice of solvent is crucial for these reactions, with polar aprotic solvents often favoring Sₙ2 reactions. libretexts.org

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide (NaN₃) | 3-(2-Azidoethoxy)propanoic acid |

| Cyanide | Sodium Cyanide (NaCN) | 3-(2-Cyanoethoxy)propanoic acid |

| Thiolate | Sodium Thiolate (RSNa) | 3-(2-Alkylthioethoxy)propanoic acid |

| Alkoxide | Sodium Alkoxide (RONa) | 3-(2-Alkoxyethoxy)propanoic acid |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic hydroxyl group (after reduction of the carboxylic acid) or a potentially nucleophilic carboxylate group and an electrophilic carbon bearing a chlorine atom within the same molecule opens up the possibility of intramolecular reactions.

One of the most significant intramolecular reactions for a molecule like this compound is lactonization. While direct lactonization would be challenging due to the chloro group not being on the gamma or delta position relative to the carboxylic acid, a derivative could undergo such a reaction. For example, if the chloro group is substituted by a hydroxyl group, the resulting hydroxy acid could undergo intramolecular esterification to form a lactone. youtube.com The formation of bicyclic lactones from linear carboxylic acids bearing a tethered olefin has been achieved via palladium-catalyzed intramolecular C-H olefination and lactonization. nih.gov

Rearrangement pathways are less common for this specific structure under typical conditions but could potentially be induced under specific catalytic or thermal conditions.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

The mechanisms of the reactions of this compound can be investigated using kinetic and spectroscopic methods.

Kinetic Analysis:

Kinetic studies can provide valuable insights into the rate-determining steps of a reaction. For instance, the hydrolysis of related esters has been studied to determine the reaction order and the influence of acid concentration. researchgate.net The kinetics of the hydrolysis of ethyl acetate (B1210297) have been followed by conductance measurements to determine the reaction rate constants and activation energy. researchgate.net Similar kinetic studies on the reactions of this compound, such as its esterification or nucleophilic substitution, would allow for the determination of rate laws and provide evidence for proposed mechanisms.

Spectroscopic Analysis:

Spectroscopic techniques are indispensable for identifying reactants, products, and any transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals.

Infrared (IR) spectroscopy is useful for monitoring the transformation of functional groups, such as the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of an ester.

Mass spectrometry (MS) can be used to identify the molecular weight of products and intermediates.

In some cases, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect radical intermediates, although such mechanisms are less common for the reactions discussed here. rsc.org

For example, in the acid-catalyzed hydrolysis of related compounds like 3-chlorobenzohydroxamic acid, kinetic and spectroscopic data have been used to propose a mechanism involving a rapid protonation followed by a rate-determining nucleophilic attack of water. core.ac.uk

Comparative Reactivity with Related Halogenated Ethers and Carboxylic Acids

The reactivity of this compound can be better understood by comparing it to related molecules.

Comparison with 3-Chloropropanoic Acid:

The presence of the ethoxy group in this compound influences the reactivity of the chloroalkane moiety compared to 3-chloropropanoic acid. nist.govnist.gov The ether oxygen can exert an electron-withdrawing inductive effect, which might slightly influence the acidity of the carboxylic acid and the electrophilicity of the carbon bearing the chlorine. However, the primary difference in reactivity will likely be steric. The bulkier chloroethoxy group may hinder the approach of nucleophiles to the carbonyl carbon compared to the simple chloro group in 3-chloropropanoic acid. The acidity of halogenated carboxylic acids is known to be influenced by the position of the halogen; for instance, 2-chloropropanoic acid is a stronger acid than 3-chloropropanoic acid due to the closer proximity of the electron-withdrawing chlorine atom to the carboxyl group. quora.comlibretexts.orgaskiitians.com

Comparison with Ethyl 3-chloropropionate:

Comparing the reactivity of this compound with its corresponding ethyl ester, ethyl 3-(2-chloroethoxy)propanoate, highlights the role of the carboxylic acid group. The free carboxylic acid can act as an internal proton source or a nucleophile (as the carboxylate), which is not possible for the ester. nih.gov For instance, in nucleophilic substitution reactions at the chloroethoxy group, the carboxylic acid proton could potentially protonate the incoming nucleophile, affecting its reactivity. Conversely, the ester is generally more susceptible to hydrolysis under basic conditions than the free acid is to deprotonation.

| Compound | Key Structural Feature | Expected Reactivity Difference from this compound |

| 3-Chloropropanoic Acid | Lacks the ethoxy group | Less steric hindrance at the carbonyl group. nist.govnist.gov |

| Ethyl 3-(2-chloroethoxy)propanoate | Carboxylic acid is esterified | Lacks acidic proton, susceptible to hydrolysis. |

| 2-Chloropropanoic Acid | Chlorine is at the α-position | More acidic due to the inductive effect of chlorine being closer to the carboxyl group. quora.comlibretexts.orgaskiitians.com |

Synthesis and Exploration of Derivatives and Structural Analogues of 3 2 Chloroethoxy Propanoic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, anhydrides, and acyl halides. These transformations are fundamental in organic synthesis and provide access to a wide range of compounds with potentially altered chemical and physical properties.

The conversion of 3-(2-Chloroethoxy)propanoic acid into its corresponding esters and amides is a common synthetic strategy. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation can be accomplished by reacting the acid with an amine, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com These reagents activate the carboxylic acid, promoting nucleophilic attack by the amine.

The synthesis of amide derivatives is a significant area of research due to the prevalence of the amide bond in biologically active molecules. ajchem-a.comnih.gov The characterization of these newly synthesized ester and amide derivatives relies on standard spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the presence of the ester or amide functional group by identifying their characteristic carbonyl stretching frequencies. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed structural information, confirming the connectivity of atoms within the molecule. ajchem-a.com

Table 1: Spectroscopic Data for a Representative Amide Derivative

| Spectroscopic Technique | Key Features |

| FT-IR (KBr, cm⁻¹) | 3378 (N-H stretching), 3310 (N-H amide), 1670 (C=O amide) ajchem-a.com |

| ¹H-NMR (DMSO-d₆, δ ppm) | 10.09 (s, 1H, NH amide), 8.71 (s, 1H, NH), 6.89-8.69 (d, 11H, H-aromatic) ajchem-a.com |

This table presents hypothetical data based on typical spectroscopic values for amide derivatives for illustrative purposes.

Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other derivatives like anhydrides, esters, and amides. pressbooks.pubcrunchchemistry.co.uk The conversion of this compound to its acyl chloride can be achieved using reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). crunchchemistry.co.uk These reactions must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid. crunchchemistry.co.uk

Acid anhydrides can be synthesized from the corresponding acyl chloride by reaction with a carboxylate salt or a carboxylic acid, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct. pressbooks.pubmasterorganicchemistry.com Both symmetrical and mixed anhydrides can be prepared using this method. pressbooks.pub The reactivity of these derivatives follows the order: acyl halide > anhydride (B1165640) > ester > amide. pressbooks.pub

Table 2: Reagents for Acyl Halide and Anhydride Synthesis

| Derivative | Reagent(s) | Byproduct(s) |

| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl crunchchemistry.co.uk |

| Phosphorus trichloride (PCl₃) | H₃PO₃ crunchchemistry.co.uk | |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl crunchchemistry.co.uk | |

| Acid Anhydride | Acyl chloride + Carboxylic acid/carboxylate | HCl pressbooks.pubmasterorganicchemistry.com |

Elaboration of the Chloroethoxy Chain

The chloroethoxy side chain provides another avenue for structural modification through reactions involving the chlorine atom. These include halogen exchange, substitution, and elimination reactions.

The chlorine atom in the chloroethoxy group can be replaced by other halogens, such as bromine or iodine, through a Finkelstein-type reaction. This involves treating the chloro-derivative with an excess of a metal bromide or iodide salt (e.g., NaBr or NaI) in a suitable solvent like acetone. The equilibrium of this reaction is driven by the precipitation of the less soluble sodium chloride. The resulting bromo- and iodoethoxy analogues, such as 3-(2-Bromoethoxy)propanoic acid and its derivatives, may exhibit different reactivity profiles compared to the parent chloro compound. bldpharm.com

The carbon atom bearing the chlorine is susceptible to nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of derivatives. For instance, reaction with an amine would yield an aminoethoxy derivative, such as 3-(2-aminoethoxy)propanoic acid. nih.gov Similarly, reaction with an alkoxide could introduce a different ether linkage.

Under appropriate conditions, typically in the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of a vinyl ether derivative. The propensity for substitution versus elimination depends on factors such as the nature of the base, the solvent, and the temperature.

Carbon Chain Homologation and Diversification

Modifying the length and structure of the propanoic acid carbon chain represents a more complex synthetic challenge but offers the potential for significant structural diversification.

Homologation, the process of extending a carbon chain by one or more carbon atoms, can be achieved through various multi-step synthetic sequences. One common approach is the Arndt-Eistert synthesis, which involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) results in the formation of a homologous acid, ester, or amide, respectively.

Diversification of the carbon chain can also be achieved through reactions at the α- or β-positions of the propanoic acid moiety. For example, α-halogenation followed by substitution or elimination can introduce new functional groups. Alternatively, conjugate addition reactions to an α,β-unsaturated precursor could be employed to introduce substituents at the β-position. The synthesis of compounds like 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation of a carbon-carbon double bond illustrates a method for significant carbon chain diversification. mdpi.com

Stereochemical Control in Derivative Synthesis

The biological activity of complex molecules is often dictated by their three-dimensional structure. For derivatives of this compound, the introduction of stereocenters can lead to enantiomers or diastereomers with potentially distinct pharmacological profiles. Therefore, controlling the stereochemical outcome during the synthesis of these derivatives is of paramount importance for structure-activity relationship (SAR) studies and the development of stereochemically pure active agents. The primary strategies to achieve this control involve the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

A prevalent and well-established method for exerting stereochemical control is through the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.com

For the synthesis of chiral derivatives of this compound, a logical approach involves the asymmetric synthesis of a key intermediate, such as a chiral 3-hydroxypropanoic acid derivative. This can be achieved via a stereoselective aldol-type reaction where a chiral auxiliary attached to the enolate directs the facial attack on an aldehyde. One of the most successful classes of auxiliaries for this purpose are the Evans' oxazolidinones. wikipedia.org

The general process would involve acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. The resulting imide can be converted into its Z-enolate using a boron triflate (e.g., dibutylboron triflate) and a hindered base. This enolate can then react with an aldehyde in an asymmetric aldol (B89426) reaction to create a new stereocenter at the β-position with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield a chiral β-hydroxy acid derivative, which can then be etherified to introduce the 2-chloroethoxy side chain.

The choice of chiral auxiliary and reaction conditions dictates the stereochemical outcome of the aldol addition, allowing for predictable access to different stereoisomers.

Table 1: Common Chiral Auxiliaries and Their Application in Stereoselective Synthesis

| Chiral Auxiliary | Auxiliary Type | Typical Application | Expected Diastereoselectivity |

|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Evans' Oxazolidinone | Asymmetric Aldol Reactions, Alkylations | High (often >95:5 dr) |

| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Hydrazone | Asymmetric Alkylation of Ketones/Aldehydes | High (often >95% de) |

| (-)-Menthol | Terpene-based | Asymmetric Ene Reactions, Diels-Alder | Moderate to High |

This table presents examples of well-established chiral auxiliaries and their general performance in asymmetric synthesis. The actual diastereoselectivity can vary based on substrates and specific reaction conditions.

A plausible synthetic route to an enantiomerically enriched derivative of this compound could, therefore, begin with an asymmetric aldol reaction to form a chiral β-hydroxypropanoic acid synthon. For instance, the boron enolate of an N-propionyl oxazolidinone can be reacted with formaldehyde (B43269) or a formaldehyde equivalent. The resulting aldol adduct, after cleavage of the auxiliary, provides an enantiomerically pure 3-hydroxypropanoic acid derivative. This intermediate can then undergo etherification, for example, a Williamson ether synthesis with 1-bromo-2-chloroethane (B52838) under basic conditions, to yield the target chiral this compound derivative.

While chiral auxiliaries offer a robust and predictable method, other advanced techniques could also be applied. Asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of a chiral product, is a highly efficient alternative. For example, methods for the enantioselective hydrogenation of α,β-unsaturated carbonyl compounds using chiral nickel or rhodium catalysts could be adapted to produce chiral propanoic acid derivatives. acs.org Furthermore, palladium-catalyzed stereoselective alkylation of C(sp³)–H bonds represents a cutting-edge approach for creating stereocenters in aliphatic chains. nih.gov

These strategies provide a powerful toolkit for the synthesis of specific stereoisomers of this compound derivatives, enabling detailed investigation into how chirality influences their biological function.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-chloroethane |

| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) |

| (-)-Menthol |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |

| Camphorsultam |

| Dibutylboron triflate |

| Propionyl chloride |

Advanced Spectroscopic and Chromatographic Techniques in Research of 3 2 Chloroethoxy Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the connectivity of atoms, the electronic environment of functional groups, and the stereochemistry of the molecule.

For 3-(2-Chloroethoxy)propanoic acid, ¹H NMR spectroscopy is expected to show distinct signals for each of the non-equivalent protons in the molecule. The integration of these signals corresponds to the number of protons in each environment, while the chemical shift (δ) in parts per million (ppm) indicates their electronic environment. Protons near electronegative atoms like oxygen and chlorine are deshielded and appear at higher chemical shifts (downfield). Furthermore, spin-spin coupling between adjacent non-equivalent protons splits the signals into characteristic multiplets, as described by the n+1 rule, revealing neighboring proton information.

Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon environments within the molecule. docbrown.info The chemical shifts of the carbon signals are highly dependent on their hybridization and proximity to electronegative atoms. The carbonyl carbon of the carboxylic acid is typically observed at a very downfield position (170-185 ppm). docbrown.info

Below is a table of predicted NMR data for this compound, based on established values for propanoic acid and related structures. docbrown.infodocbrown.info

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~11-12 | Singlet (broad) | C OOH |

| ¹H | ~3.80 | Triplet | O-CH ₂-CH₂-Cl |

| ¹H | ~3.75 | Triplet | CH₂-O-CH ₂-CH₂-Cl |

| ¹H | ~3.65 | Triplet | O-CH₂-CH ₂-Cl |

| ¹H | ~2.65 | Triplet | OOC-CH ₂-CH₂-O |

| ¹³C | ~175 | Singlet | C OOH |

| ¹³C | ~69 | Singlet | O-C H₂-CH₂-Cl |

| ¹³C | ~67 | Singlet | OOC-CH₂-C H₂-O |

| ¹³C | ~42 | Singlet | O-CH₂-C H₂-Cl |

| ¹³C | ~34 | Singlet | OOC-C H₂-CH₂-O |

This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers crucial structural information.

For this compound (C₅H₉ClO₃), the molecular weight is 152.02 g/mol for the ³⁵Cl isotope and 154.02 g/mol for the ³⁷Cl isotope. In the mass spectrum, the molecular ion peak ([M]⁺) would therefore appear as a characteristic pair of peaks with an approximate intensity ratio of 3:1 (M:M+2), reflecting the natural abundance of these chlorine isotopes. This isotopic signature is a key identifier for chlorine-containing compounds.

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds. The analysis of these fragment ions helps to piece together the molecular structure. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (•OH, M-17) and the entire carboxyl group (•COOH, M-45). libretexts.org For this compound, cleavage of the ether bond and the carbon-chlorine bond would also be expected.

Key predicted fragments for this compound are detailed in the table below.

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 152/154 | [C₅H₉ClO₃]⁺ | (Molecular Ion) |

| 117 | [C₅H₈O₃]⁺ | •Cl |

| 107 | [C₄H₇O₂]⁺ | •CH₂CH₂Cl |

| 89 | [C₃H₅O₂]⁺ | •OCH₂CH₂Cl |

| 73 | [C₂H₅O₂]⁺ / [CH₂CH₂COOH]⁺ | - |

| 63/65 | [CH₂CH₂Cl]⁺ | - |

| 45 | [COOH]⁺ | •(CH₂)₂OCH₂CH₂Cl |

The analysis of these fragmentation pathways provides robust confirmation of the compound's identity. docbrown.infonih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption (IR) or scattering (Raman) of light, these methods allow for the identification of specific functional groups present in the molecule, as each group has characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration, with the broadening caused by intermolecular hydrogen bonding between acid molecules. docbrown.info A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. docbrown.info

Other important vibrations include the C-O stretching of the ether and the carboxylic acid, and the C-Cl stretch. The C-Cl stretch typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹, providing evidence for the chloroalkane moiety. capes.gov.br

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch provides a strong signal. Raman spectroscopy is often particularly useful for identifying stretches in symmetric, non-polar bonds.

The table below summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| O-H stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |

| C-H stretch | Alkane | 2850-3000 | Medium |

| C=O stretch | Carboxylic Acid | 1700-1725 | Strong |

| C-O stretch | Ether & Acid | 1050-1300 | Strong |

| C-Cl stretch | Alkyl Halide | 600-800 | Medium-Strong |

Data is based on known values for similar functional groups. docbrown.infonih.gov

Advanced Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS/MS) for Purity Assessment and Mechanistic Studies

Combining chromatography with mass spectrometry provides a powerful two-dimensional analytical approach. Chromatography separates complex mixtures into individual components, which are then introduced into the mass spectrometer for identification and quantification.

For a relatively volatile compound like this compound, or its more volatile ester derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for purity assessment. thepharmajournal.comhmdb.ca A sample is injected into the GC, where it is vaporized and travels through a column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. This allows for the detection and identification of any residual starting materials (e.g., 3-hydroxypropanoic acid, 1,2-dichloroethane) or byproducts from its synthesis, thus providing a quantitative measure of purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an alternative and often more sensitive method, particularly for non-volatile or thermally fragile compounds. nih.gov In LC-MS, separation occurs in a liquid mobile phase. The use of tandem mass spectrometry (MS/MS) allows for even greater specificity. A specific ion from the first mass spectrometer (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragments are analyzed in a second mass spectrometer. This technique is invaluable for quantifying low-level impurities in a complex matrix. researchgate.net

In mechanistic studies, these coupled techniques can be used to monitor a reaction over time. By taking aliquots of the reaction mixture and analyzing them by GC-MS or LC-MS/MS, researchers can track the disappearance of reactants and the appearance of products and intermediates, providing critical insights into the reaction pathway.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of a molecule's structure in the solid state. This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density within the crystal, from which the precise position of each atom can be determined.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural data, including:

Unambiguous Connectivity: Confirming the atomic connections.

Precise Bond Lengths and Angles: Providing highly accurate measurements for every bond.

Conformation: Revealing the preferred three-dimensional arrangement of the molecule in the solid state, such as the torsion angles of the flexible ethoxy chain.

Intermolecular Interactions: Detailing how molecules pack together in the crystal lattice. For carboxylic acids, this is particularly revealing, as it would show the specific hydrogen-bonding network. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and crystallography would confirm if this or another arrangement exists. researchgate.net

The primary challenge for this technique is the growth of a high-quality single crystal, which can be a difficult and time-consuming process. nih.govcaltech.edu Nevertheless, for absolute structural proof in the solid phase, X-ray crystallography is the gold standard.

Computational and Theoretical Chemistry Applications to 3 2 Chloroethoxy Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. For 3-(2-Chloroethoxy)propanoic acid, such studies would typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. From this optimized structure, a wealth of information could be derived, including:

Total Energy: The absolute energy of the molecule in its ground state.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution and Electrostatic Potential Maps: These would reveal the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic sites. For instance, the oxygen atoms of the carboxyl and ether groups, as well as the chlorine atom, would be expected to be regions of high electron density.

While DFT studies have been conducted on related molecules, such as 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers, to correlate their calculated energies with biological activity, specific energetic data for this compound is not present in the surveyed literature. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethoxy and propanoic acid chains in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the corresponding energy to generate a potential energy surface.

For this compound, key dihedral angles to be investigated would include the C-C-O-C and O-C-C-C bonds of the ethoxypropanoic acid backbone. The results of such an analysis would provide insights into the molecule's preferred shape in different environments. While studies on the conformational analysis of other propanoic acid derivatives, like 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, have been performed using spectroscopic methods and quantum chemical calculations, no such analysis for this compound has been found. illinois.edu

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly its interactions with solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water), one could investigate:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar carboxyl group and the chloroethoxy moiety.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and water molecules.

Transport Properties: Diffusion coefficients and other properties related to the molecule's movement in solution.

Such simulations are crucial for understanding the compound's behavior in a biological or chemical system. However, no published MD simulation studies specifically targeting this compound were identified.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This involves identifying the transition state structures, which are the high-energy intermediates between reactants and products. By calculating the activation energies, one can predict the feasibility and kinetics of a reaction.

Potential reactions for theoretical study could include the hydrolysis of the chloroalkane group or esterification of the carboxylic acid. For example, studies on the conversion of propanoic acid on ZSM-5 catalysts have utilized theoretical calculations to understand reaction initiation and active sites. researchgate.net However, specific reaction pathway models and transition state characterizations for this compound are absent from the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would help in assigning the peaks in an experimental NMR spectrum to specific protons and carbons in the molecule. While general principles of NMR for propanoic acid are well-understood, specific predicted shifts for this derivative are not available. docbrown.infodocbrown.info

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be calculated. This would predict the positions of absorption bands in the infrared spectrum, such as the characteristic C=O stretch of the carboxylic acid and the C-Cl stretch. General IR characteristics of propanoic acids are known, but a calculated spectrum for this specific compound is not documented. docbrown.info

UV-Vis Spectroscopy: The electronic transitions can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum.

Although theoretical predictions of spectroscopic data are common in computational chemistry studies, no such specific data has been published for this compound.

Role As a Building Block and Intermediate in Complex Organic Synthesis

Precursor for the Synthesis of Fine Chemicals and Specialty Organic Molecules

The strategic importance of 3-(2-Chloroethoxy)propanoic acid lies in its utility as a precursor for high-value fine chemicals and specialty organic molecules. Its structure is particularly amenable to modifications that introduce specific functionalities required in pharmaceuticals, agrochemicals, and materials science. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the chloroethyl group can undergo nucleophilic substitution reactions to introduce ethers, amines, or other functional groups.

For instance, analogous propanoic acid derivatives are central to the synthesis of complex molecules. (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl] propanoic acid is a key intermediate whose synthesis involves multiple steps starting from simpler aromatic aldehydes. google.com Similarly, 3-(2-formylphenoxy)propanoic acid, prepared via Williamson ether synthesis from salicylic (B10762653) aldehyde and 3-chloropropanoic acid, acts as a critical building block for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers, which are materials with potential applications in organic electronics and non-linear optics. nih.govresearchgate.net The synthesis of (S)-2-Amino-3-(4-(2-chloroethoxy)phenyl)propanoic acid highlights the use of a chloroethoxy-containing phenylpropanoic acid structure as a precursor for specialized amino acids. sigmaaldrich.com

The general synthetic strategy often involves using the propanoic acid core to link different molecular fragments, as demonstrated in the preparation of various biologically active compounds and chemical intermediates. researchgate.netgoogle.comgoogle.com

Table 1: Examples of Propanoic Acid Derivatives as Precursors

| Propanoic Acid Precursor | Target Molecule/Class | Synthetic Role/Application | Reference |

|---|---|---|---|

| 3-(2-Formylphenoxy)propanoic acid | Asymmetric PPV-type Oligomers | Building block for non-linear optical (NLO) materials and organic memory devices. nih.govresearchgate.net | nih.govresearchgate.net |

| (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl] propanoic acid | Crystalline form of a specialty chemical | Key intermediate in a multi-step synthesis. google.com | google.com |

| (S)-2-Amino-3-(4-(2-chloroethoxy)phenyl)propanoic acid | Specialty Amino Acids | Precursor for non-canonical amino acids for peptide synthesis or as a standalone bioactive molecule. sigmaaldrich.com | sigmaaldrich.com |

| 3-(2-oxocyclopentyl)-propionic acid | PDE9A conditioning agents | Important intermediate for pyrazolo[3,4-d]pyrimidin-4-one derivatives. google.com | google.com |

Applications in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is an ideal starting material for synthesizing various oxygen-containing heterocycles. Intramolecular cyclization, for example, can lead to the formation of substituted lactones or morpholinone rings. By activating the carboxylic acid (e.g., converting it to an ester or acid chloride) and promoting an intramolecular nucleophilic attack from the ether oxygen, or by inducing a reaction between the terminal chloride and the carboxylate, various ring systems can be accessed.

The utility of propanoic acid derivatives in forming heterocycles is well-established. For example, 3-aroylprop-2-enoic acids are versatile precursors for a wide range of heterocyclic systems, including diazepines, indazoles, and isoxazoles, through reactions with binucleophiles. researchgate.net Similarly, ketoacids are employed in multicomponent reactions to generate diverse libraries of heterocyclic compounds like lactams and isoquinoline (B145761) derivatives. whiterose.ac.uk The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates the creation of furan-containing heterocyclic structures from propenoic acid precursors. mdpi.com While these examples use different propanoic acid derivatives, the underlying principle of using the propanoic acid backbone as a scaffold for cyclization is directly applicable to this compound.

Utility in the Construction of Macrocyclic Structures

Macrocycles are of significant interest due to their unique conformational properties and their prevalence in natural products and pharmaceuticals. The construction of these large ring structures often relies on bifunctional building blocks that can act as linkers in cyclization reactions. This compound, with its defined length and reactive ends, is a suitable candidate for incorporation into macrocyclic frameworks.

The carboxylic acid can form an amide or ester bond with another component, while the chloroethoxy tail provides a reactive site for a subsequent ring-closing step via nucleophilic substitution. This approach is common in the synthesis of complex macrocycles. For instance, research has shown the synthesis of oligoamide-based macrocycles where functional groups are varied through post-synthesis modification. nih.gov In other work, large libraries of macrocycles were synthesized by acylating amino groups on a cyclic peptide scaffold with various carboxylic acids. nih.gov The formation of cyclic oligomers has also been observed as a competing process in polymerization reactions, indicating a natural tendency for certain monomers to form macrocycles. researchgate.net The principles used in these syntheses, particularly those involving carboxylic acid building blocks, can be directly adapted to utilize this compound for creating novel macrocyclic structures with embedded ether linkages. nih.gov

Table 2: Potential Strategies for Macrocyclization using this compound

| Strategy | Description | Potential Role of this compound |

|---|---|---|

| Intermolecular Dimerization/Oligomerization | Two or more molecules of a bifunctional precursor react head-to-tail to form a cyclic dimer or larger oligomer. | The carboxylic acid of one molecule reacts with the chloroethoxy group of another, leading to cyclic poly(ester-ether) structures. |

| Ring-Closing Metathesis (RCM) Precursor | Although not directly participating in RCM, it can be used to synthesize a diene precursor. | The carboxylic acid and chloroethoxy groups can be used to attach moieties containing terminal alkenes, creating a substrate for RCM. |

| Template-Assisted Synthesis | A metal ion or other template directs the spatial orientation of linear precursors to facilitate cyclization. | The ether and carboxylate oxygens could potentially coordinate to a metal template, facilitating a high-dilution cyclization reaction. |

Involvement in Polymer and Material Precursor Development

In the realm of materials science, this compound can serve as a valuable monomer or a precursor to monomers for the synthesis of functional polymers. The carboxylic acid functionality is suitable for creating polyesters or polyamides through condensation polymerization. The pendant chloroethoxy group along the polymer backbone offers a site for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, thermal stability, or the attachment of specific functional moieties.

The use of propanoic acid derivatives in polymer synthesis is documented. For example, complex polymers with potential biomedical and industrial applications have been synthesized from monomers including a propanoic acid derivative. ontosight.ai Furthermore, 3-(2-formylphenoxy)propanoic acid has been explicitly designed as a building block for poly(p-phenylene vinylene) (PPV) semiconductors, where the carboxylic acid group is introduced to influence crystal packing. nih.govresearchgate.net Other chlorinated precursors, like 3-chloro-2-(chloromethyl)-1-propene, are used in the synthesis of polymers and other complex structures. orgsyn.org These examples underscore the potential of this compound as a monomer for creating functional polyesters and other materials with tailored properties.

Strategies for Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. The orthogonal reactivity of the two functional groups in this compound makes it an excellent starting point for such pathways.

A synthetic sequence could begin by selectively reacting the carboxylic acid group—for example, by forming a series of different amides or esters. The resulting intermediates, all sharing the common chloroethoxy tail, could then undergo a second set of reactions at the chloride position, such as substitution with various nucleophiles (alkoxides, amines, thiols). Alternatively, the initial reaction could take place at the chloroethoxy group, followed by diversification at the carboxylic acid. This approach allows for the rapid generation of a matrix of new compounds, which is highly valuable in drug discovery and materials research for screening and optimizing properties. The concept of post-synthesis modification, as demonstrated in the functionalization of a macrocyclic backbone, exemplifies a divergent approach where a core structure is decorated with various functional groups. nih.gov

Environmental Fate and Transformation Mechanisms of 3 2 Chloroethoxy Propanoic Acid

Abiotic Degradation Pathways: Photolysis, Hydrolysis, and Redox Transformations

Abiotic degradation, which involves non-biological processes, plays a crucial role in the transformation of organic compounds in the environment. For 3-(2-Chloroethoxy)propanoic acid, the key abiotic pathways are expected to be photolysis and hydrolysis, with redox transformations potentially occurring under specific environmental conditions.

Photolysis: This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. For organic molecules, the presence of chromophores—parts of the molecule that absorb light—is essential for photolysis to occur. While the propanoic acid chain itself does not significantly absorb sunlight, the presence of the chloroethoxy group may influence its susceptibility to photolytic degradation. Analogous compounds, such as phenoxy herbicides which also contain ether linkages and halogen substituents, are known to undergo photochemical degradation. nih.gov The energy from UV radiation can be sufficient to break the carbon-chlorine bond or the ether linkage, initiating a cascade of degradation reactions. The efficiency of this process would depend on factors like the intensity of solar radiation, the presence of sensitizing substances in the water or soil, and the specific environmental matrix.

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage and the carbon-chlorine bond in this compound are potential sites for hydrolysis. The ether bond can be cleaved under acidic or basic conditions, although it is generally stable at neutral pH. The carbon-chlorine bond can also undergo hydrolysis, a reaction known as nucleophilic substitution, to replace the chlorine atom with a hydroxyl group, forming 3-(2-hydroxyethoxy)propanoic acid. The rate of hydrolysis is highly dependent on pH and temperature. For many chlorinated aliphatic compounds, hydrolysis is a significant degradation pathway in aqueous environments.

Redox Transformations: Oxidation-reduction (redox) reactions involve the transfer of electrons. In the environment, these reactions are often mediated by naturally occurring oxidizing agents (like hydroxyl radicals in the atmosphere or manganese oxides in soil) or reducing agents found in anoxic environments (like reduced iron minerals). The chlorinated portion of the molecule could be susceptible to reductive dechlorination under anaerobic conditions, where the chlorine atom is replaced by a hydrogen atom.

| Degradation Pathway | Description | Key Influencing Factors | Potential Transformation Products |

| Photolysis | Degradation by UV radiation from sunlight. | Light intensity, presence of sensitizers. | Cleavage of C-Cl or C-O-C bonds. |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, temperature. | 3-(2-hydroxyethoxy)propanoic acid |

| Redox Transformation | Electron transfer reactions. | Oxygen availability, presence of redox-active minerals. | Reductively dechlorinated products. |

Biotic Degradation Mechanisms: Microbial Metabolism and Enzymatic Biotransformations

The breakdown of organic compounds by living organisms, primarily microorganisms, is a critical component of their environmental fate. The structure of this compound suggests that it could be a substrate for various microbial metabolic pathways.

Microbial Metabolism: Soil and water microorganisms possess a vast array of enzymes capable of degrading complex organic molecules. For this compound, the initial steps of microbial attack could involve the cleavage of the ether bond or dehalogenation. The propanoic acid moiety is a readily biodegradable structure, suggesting that once the chloroethoxy group is modified or removed, the remainder of the molecule could be easily mineralized. Studies on similar compounds, such as 2-(3-chlorophenoxy)propionic acid, have shown that they can be completely removed by activated sludge from municipal wastewater treatment plants, although a lag phase may be observed as the microbial community adapts. nih.gov

Enzymatic Biotransformations: Specific enzymes are responsible for the degradation of chlorinated compounds. Dehalogenases are a class of enzymes that catalyze the removal of halogen atoms from organic molecules. These enzymes can be highly specific. For instance, research on the degradation of 3-chloroacrylic acid identified two distinct dehalogenases, one for the cis-isomer and another for the trans-isomer. nih.gov It is plausible that specific dehalogenases exist that can act on this compound. Another key class of enzymes are etherases, which are capable of cleaving ether bonds. The breakdown of the ether linkage in this compound would yield 3-hydroxypropanoic acid and 2-chloroethanol (B45725), both of which are generally more amenable to further microbial degradation.

Identification and Characterization of Environmental Degradation Products and Intermediates

Identifying the breakdown products of this compound is essential for a complete understanding of its environmental impact. Based on the likely degradation pathways, several key intermediates can be hypothesized.

As mentioned, hydrolysis of the carbon-chlorine bond would lead to the formation of 3-(2-hydroxyethoxy)propanoic acid . Microbial dehalogenation would result in the same product. Cleavage of the ether bond, either through abiotic or biotic processes, would produce 3-hydroxypropanoic acid and 2-chloroethanol .

Further degradation of these primary intermediates would follow. 3-hydroxypropanoic acid is a naturally occurring compound and is expected to be readily biodegraded. 2-chloroethanol can be further metabolized by microorganisms, often involving an initial oxidation to chloroacetaldehyde (B151913) and then to chloroacetic acid, which is then dehalogenated.

The complete mineralization of this compound would ultimately lead to the formation of carbon dioxide, water, and chloride ions. However, under certain environmental conditions, more persistent chlorinated intermediates could potentially be formed. The specific degradation products and their transient or persistent nature would need to be confirmed through experimental studies.

| Precursor Compound | Degradation Pathway | Potential Degradation Product(s) |

| This compound | Hydrolysis/Dehalogenation | 3-(2-hydroxyethoxy)propanoic acid |

| This compound | Ether Cleavage | 3-hydroxypropanoic acid and 2-chloroethanol |

| 2-chloroethanol | Microbial Oxidation | Chloroacetaldehyde, Chloroacetic acid |

Modeling of Environmental Persistence and Biodegradability

In the absence of extensive experimental data, mathematical models are valuable tools for estimating the environmental persistence and biodegradability of chemical compounds. These models use the physicochemical properties of a substance to predict its distribution and fate in different environmental compartments.

Biodegradability Prediction: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the biodegradability of a chemical based on its molecular structure. These models are trained on large datasets of compounds with known biodegradability and can identify structural features that enhance or inhibit microbial degradation. The presence of the chlorine atom and the ether linkage in this compound would be key inputs for a QSAR model. Generally, halogenation can decrease the rate of biodegradation. However, the presence of the carboxylic acid group and the relatively short carbon chain are features that are typically associated with higher biodegradability.

Analytical Methodologies for Trace Level Detection in Environmental Matrices

The detection and quantification of this compound in environmental samples such as water, soil, and sediment require sensitive and specific analytical methods. While methods specifically developed for this compound are not documented in readily accessible literature, standard approaches for the analysis of similar polar, chlorinated organic compounds can be adapted.

The preferred analytical technique would likely involve a sample preparation step followed by chromatographic separation and detection.

Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) would be necessary to isolate the analyte from the complex matrix and increase its concentration to detectable levels. For soil and sediment samples, an extraction step using an appropriate solvent, followed by cleanup to remove interfering substances, would be required.

Chromatographic Separation and Detection: Due to its polar nature and the presence of the carboxylic acid group, derivatization might be employed to convert the analyte into a more volatile and less polar form suitable for gas chromatography (GC). Alternatively, liquid chromatography (LC) is well-suited for the direct analysis of polar compounds.

For detection, a mass spectrometer (MS) coupled with either GC or LC (GC-MS or LC-MS) would be the method of choice. Mass spectrometry provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target compound even at trace levels. The use of tandem mass spectrometry (MS/MS) would further enhance selectivity and reduce background noise, which is crucial for complex environmental matrices.

| Analytical Step | Technique | Purpose |

| Sample Preparation | Solid-Phase Extraction (SPE) | Isolate and pre-concentrate the analyte from water samples. |

| Solvent Extraction | Extract the analyte from soil and sediment samples. | |

| Derivatization | Esterification | Increase volatility for Gas Chromatography (GC) analysis. |

| Separation | Gas Chromatography (GC) or Liquid Chromatography (LC) | Separate the analyte from other compounds in the sample. |

| Detection | Mass Spectrometry (MS or MS/MS) | Provide sensitive and selective identification and quantification. |

Future Research Directions and Emerging Methodologies for 3 2 Chloroethoxy Propanoic Acid

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of ether carboxylic acids like 3-(2-Chloroethoxy)propanoic acid traditionally relies on methods that can be improved in terms of efficiency and selectivity. Future research is anticipated to focus on the development of advanced catalytic systems to streamline its production.

One promising avenue is the exploration of iron-catalyzed etherification reactions. acs.org Iron, being an earth-abundant and low-cost metal, presents an attractive alternative to precious metal catalysts. Research into iron-based catalysts could lead to the development of highly selective methods for the formation of the ether linkage in this compound, potentially from more readily available precursors. acs.org These methods could offer milder reaction conditions and tolerate a wider range of functional groups, thereby reducing the need for protecting groups and minimizing waste. acs.org

Furthermore, the development of novel ionic liquids as catalysts for esterification and etherification reactions is a burgeoning field. google.comorganic-chemistry.org Ionic liquids can act as both solvent and catalyst, and their properties can be finely tuned to optimize reaction rates and selectivity. google.com Future investigations may focus on designing specific ionic liquids that can efficiently catalyze the synthesis of this compound, offering advantages such as high catalytic activity, high reaction selectivity, and ease of catalyst recycling. google.com

Additionally, research into iridium-catalyzed systems for the synthesis of higher carboxylic acids from ethers presents another potential route. researchgate.net While this approach involves the conversion of ethers to carboxylic acids, adapting such catalytic systems could offer novel pathways for the synthesis of this compound from different starting materials. researchgate.net Mechanistic studies of these iridium-catalyzed reactions will be crucial for their adaptation and optimization. researchgate.net

Table 1: Potential Novel Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Research Focus |

| Iron-based Catalysts | Earth-abundant, low-cost, high selectivity, mild conditions. acs.org | Development of iron catalysts for selective etherification. acs.org |

| Ionic Liquids | Dual solvent/catalyst role, tunable properties, catalyst recyclability. google.com | Design of task-specific ionic liquids for the synthesis. google.com |

| Iridium-based Catalysts | Novel synthetic routes from different ether precursors. researchgate.net | Adaptation and mechanistic understanding of iridium catalysis. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and the production of this compound is no exception. rjptonline.orgtuwien.at These computational tools can significantly accelerate the discovery and optimization of synthetic routes.

ML models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. bohrium.commit.eduacs.org For the synthesis of this compound, ML algorithms could be employed to predict the most effective catalysts, solvents, and reaction conditions, thereby reducing the need for extensive experimental screening. nih.gov Neural network models, for instance, have shown success in predicting suitable reaction conditions for a wide range of organic reactions with high accuracy. nih.gov

The integration of ML with automated synthesis platforms represents another frontier. tuwien.at This synergy would allow for the rapid, data-driven optimization of reaction parameters for the synthesis of this compound, leading to higher yields and purity with minimal human intervention. tuwien.at Data-driven reaction fingerprints generated by ML models can also help in understanding and classifying the vast chemical reaction space, providing valuable insights for process development. youtube.com

Exploration of Advanced Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of specialty chemicals like this compound. chemicalindustryjournal.co.ukaurigeneservices.comasynt.com This technology is particularly well-suited for improving safety, efficiency, and scalability.

The superior heat and mass transfer in flow reactors allows for precise control over reaction parameters such as temperature and pressure, which is often challenging in batch processes. chemicalindustryjournal.co.ukcontractpharma.com This enhanced control can lead to higher yields, improved product quality, and a better impurity profile. contractpharma.com For potentially exothermic reactions involved in the synthesis of this compound, flow chemistry offers a significantly safer operational window by minimizing the reaction volume at any given time. chemicalindustryjournal.co.uk

Flow chemistry also facilitates the seamless scaling of reactions from the laboratory to industrial production. seqens.com The continuous nature of the process ensures consistent product quality and eliminates the need for extensive re-validation that is often required when scaling up batch processes. seqens.com This is particularly relevant for meeting potential industrial demands for this compound. The use of tube-in-tube gas-permeable membrane reactors in flow chemistry also opens up possibilities for using gaseous reagents like CO2 in a safe and scalable manner for carboxylation reactions. durham.ac.uk

Moreover, the integration of in-line analytical tools, such as spectroscopy and chromatography, allows for real-time monitoring and control of the reaction, ensuring high reproducibility. aurigeneservices.com Future research in this area will likely focus on developing dedicated flow chemistry protocols for the synthesis of this compound, potentially incorporating immobilized catalysts or reagents to further streamline the process and facilitate purification. polimi.itthieme-connect.de

Mechanistic Investigations of Undiscovered Reactivity Patterns

A deeper understanding of the fundamental reactivity of this compound is crucial for unlocking its full potential in synthetic applications and for anticipating its behavior in various chemical environments. Computational chemistry is a powerful tool for such mechanistic investigations. nih.gov

Quantum chemical calculations can be employed to elucidate the detailed mechanisms of reactions involving this molecule. acs.org For instance, computational studies can help in understanding the kinetic barriers and thermodynamic favorability of different reaction pathways, providing insights that are often difficult to obtain through experimental methods alone. nih.govresearchgate.net This knowledge can be invaluable for designing more efficient synthetic routes or for predicting potential side reactions.

Advanced spectroscopic techniques, coupled with computational modeling, can provide a detailed picture of the reaction intermediates and transition states involved in the formation and subsequent reactions of this compound. rsc.org Such studies could reveal previously unknown reactivity patterns, opening up new avenues for its use as a building block in organic synthesis. For example, understanding the interplay between the chloro, ether, and carboxylic acid functionalities could lead to the discovery of novel intramolecular cyclization reactions or other selective transformations.

Furthermore, computational studies on the gas-phase reactions of similar ether compounds can provide insights into their intrinsic reactivity and fragmentation patterns, which can be relevant for understanding the stability and degradation pathways of this compound. nih.gov

Sustainable and Circular Economy Approaches in its Chemical Life Cycle

In line with the global push towards a more sustainable chemical industry, future research on this compound will undoubtedly be guided by the principles of green chemistry and the circular economy. fatfinger.iogy4es.orgmedium.comessentialchemicalindustry.org

The development of synthetic methods that utilize renewable feedstocks is a key aspect of green chemistry. yale.edu Research could focus on identifying bio-based starting materials for the synthesis of this compound, thereby reducing its dependence on fossil fuels. The use of greener solvents and the design of energy-efficient processes conducted at ambient temperature and pressure will also be critical areas of investigation. gy4es.orgyale.edu

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, will also shape the future of this compound. mdpi.comsciopen.commdpi.com This involves considering the entire life cycle of the molecule, from its synthesis to its end-of-life. Research in this area could focus on developing methods for the recovery and reuse of catalysts and solvents used in its production. researchgate.net

Furthermore, designing for degradation is a core principle of green chemistry. yale.edu Future studies may investigate the biodegradability of this compound and its potential environmental fate. This could lead to the design of new, more environmentally benign analogues that retain the desired functionality but are more readily broken down in the environment. The valorization of waste streams from other industrial processes as potential feedstocks for the synthesis of this compound is another promising research direction within the circular economy framework. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloroethoxy)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a hydroxyl-containing nucleophile (e.g., ethanol derivatives) reacts with a chloro-substituted precursor. For example, analogous compounds like 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid are synthesized using 3-chloropropanoic acid and 2-(methylamino)ethanol under basic conditions in aqueous or organic solvents (e.g., ethanol) . Optimization parameters include:

- Solvent polarity : Polar solvents enhance nucleophilicity.

- Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation.

- Base selection : Alkaline conditions (e.g., NaOH) deprotonate the nucleophile to increase reactivity.

- Monitoring : Use TLC or HPLC to track reaction progress.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy :